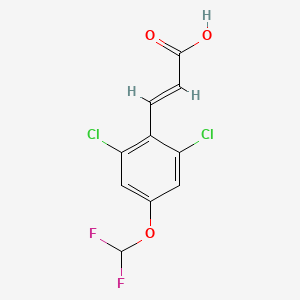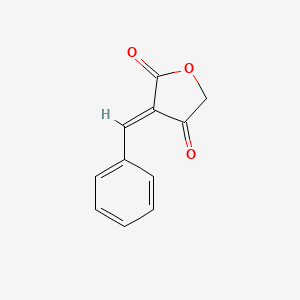
(3E)-3-benzylideneoxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-benzylideneoxolane-2,4-dione is an organic compound with a unique structure characterized by a benzylidene group attached to an oxolane-2,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-benzylideneoxolane-2,4-dione typically involves the condensation of benzaldehyde with oxolane-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-benzylideneoxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of (3E)-3-benzyl-oxolane-2,4-dione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: (3E)-3-benzyl-oxolane-2,4-dione.
Substitution: Various substituted oxolane-2,4-dione derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-3-benzylideneoxolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-benzylideneoxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-benzylideneoxolane-2,4-dione: Similar compounds include other benzylidene derivatives and oxolane-2,4-dione analogs.
(3E)-3-benzyl-oxolane-2,4-dione: A reduced form of the compound with a benzyl group instead of a benzylidene group.
(3E)-3-(substituted benzylidene)oxolane-2,4-dione: Compounds with various substituents on the benzylidene group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
30030-96-7 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(3E)-3-benzylideneoxolane-2,4-dione |
InChI |
InChI=1S/C11H8O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ |
InChI Key |
NCACHNJDCPTIOU-RMKNXTFCSA-N |
Isomeric SMILES |
C1C(=O)/C(=C\C2=CC=CC=C2)/C(=O)O1 |
Canonical SMILES |
C1C(=O)C(=CC2=CC=CC=C2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione](/img/structure/B13728858.png)
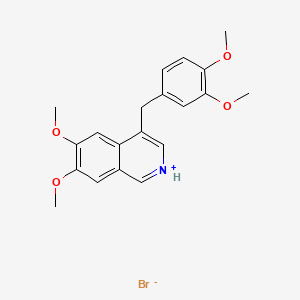
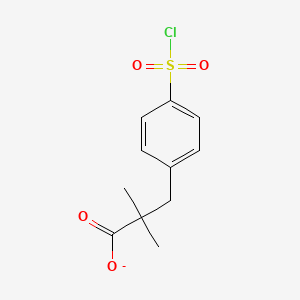
![Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate](/img/structure/B13728872.png)
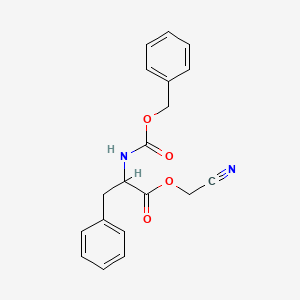
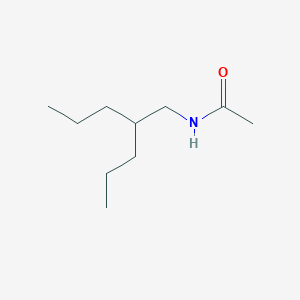
![4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride](/img/structure/B13728881.png)
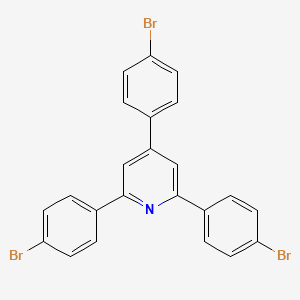
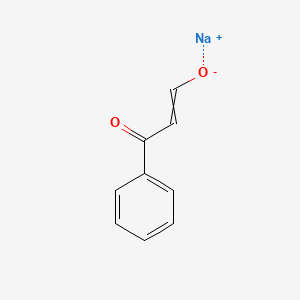
![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
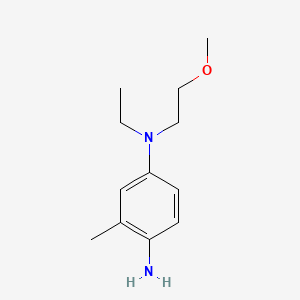
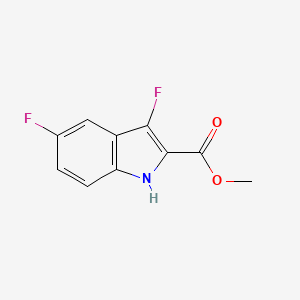
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)
